Chloro(triphenylphosphine)gold(I)
Overview
Description
Chloro(triphenylphosphine)gold(I), also known as triphenylphosphinegold(I) chloride, is a coordination complex with the formula (Ph3P)AuCl . This colorless solid is a common reagent for research on gold compounds .
Synthesis Analysis
The complex is prepared by reducing chloroauric acid with triphenylphosphine in 95% ethanol . The reaction is as follows: HAuCl4 + H2O + 2 PPh3 → (Ph3P)AuCl + Ph3PO + 3 HCl . It can also be prepared by treating a thioether complex of gold like (dimethyl sulfide)gold(I) chloride, [(Me2S)AuCl], with triphenylphosphine .Molecular Structure Analysis
The complex adopts a linear coordination geometry, which is typical of most gold(I) compounds . It crystallizes in the orthorhombic space group P212121 with a = 12.300(4) Å, b = 13.084(4) Å, c = 10.170(3) Å with Z = 4 formula units per unit cell .Chemical Reactions Analysis
Triphenylphosphinegold(I) chloride is a popular stable precursor for a cationic gold(I) catalyst used in organic synthesis . Typically, it is treated with silver(I) salts of weakly coordinating anions (e.g., X – = SbF6–, BF4–, TfO –, or Tf2N –) to generate a weakly bound Ph3PAu–X complex, in equilibrium with the catalytically-active species [Ph3PAu]+ X – in solution .Physical And Chemical Properties Analysis
Chloro(triphenylphosphine)gold(I) is a colorless solid . It has a molar mass of 494.71 g/mol . The density of this compound is 1.97 g/cm3 . It has a melting point of 236–237 °C (457–459 °F; 509–510 K) .Scientific Research Applications
Organic Synthesis Catalysis
Chloro(triphenylphosphine)gold(I) is widely used as a catalyst in organic synthesis. It facilitates various rearrangement reactions, which are crucial for constructing complex organic molecules. For instance, it catalyzes the cyclization of O-propargyl carbamates to alkylideneoxazolidinones via a 5-exo-digonal pathway at room temperature . This ability to promote cyclization reactions makes it an invaluable tool for synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals.
Precursor for Gold Organometallic Compounds
This compound acts as a precursor for the synthesis of gold(I) and gold(III) organometallic compounds . These gold-based organometallics have significant potential in areas such as medicinal chemistry, where they are explored for their anticancer properties, and materials science, for the development of new types of electronic and photonic materials.
Homogeneous Catalysis
In homogeneous catalysis, chloro(triphenylphosphine)gold(I) is employed to generate cationic gold(I) catalysts used in various organic transformations . The compound is treated with silver(I) salts of weakly coordinating anions to form a catalytically active species in solution. This application is particularly important for reactions that require precise control over the catalytic environment.
Synthesis of Polycyclic Compounds
The compound is also a catalyst for the cycloisomerization of enynes containing a cyclic olefin into highly-fused, polycyclic dienes . This application is crucial for the synthesis of complex polycyclic structures that are often found in natural products and pharmaceuticals.
Gold Chemistry Research
As a common reagent in gold chemistry, chloro(triphenylphosphine)gold(I) is used to explore the fundamental aspects of gold’s chemical behavior . Research in this field can lead to the discovery of new reactions and catalytic processes that can be applied in industrial and pharmaceutical chemistry.
Mechanism of Action
Target of Action
Chloro(triphenylphosphine)gold(I), also known as chlorogold;triphenylphosphane, is a common reagent in gold chemistry . It primarily targets the π-systems of organic compounds . The compound is used as a catalyst in the cyclization of O-propargyl carbamates to alkylideneoxazolidinones and in the cycloisomerization of enynes containing a cyclic olefin .
Mode of Action
The compound interacts with its targets by activating the π-systems towards addition by heteroatom and carbon nucleophiles . This activation is achieved through the use of a cocatalytic halide abstraction agent .
Biochemical Pathways
The activation of the π-systems leads to the cyclization of O-propargyl carbamates into alkylideneoxazolidinones . This reaction follows a 5-exo-digonal pathway . Additionally, the compound catalyzes the cycloisomerization of enynes containing a cyclic olefin into highly-fused, polycyclic dienes .
Pharmacokinetics
It’s important to note that the compound is soluble in methylene chloride, acetonitrile, benzene, and acetone, but insoluble in water and ethanol . This solubility profile may influence its bioavailability.
Result of Action
The result of the action of Chloro(triphenylphosphine)gold(I) is the formation of alkylideneoxazolidinones from O-propargyl carbamates and the formation of highly-fused, polycyclic dienes from enynes containing a cyclic olefin . These reactions are significant in organic synthesis.
Action Environment
The action of Chloro(triphenylphosphine)gold(I) can be influenced by environmental factors such as the presence of a cocatalytic halide abstraction agent . may also affect its action, efficacy, and stability.
Safety and Hazards
Future Directions
Chloro(triphenylphosphine)gold(I) is a common reagent in gold chemistry and is used in various research and industrial applications . Its use as a catalyst in organic synthesis and as a precursor for the synthesis of gold(I) and gold(III) organometallic compounds suggests that it will continue to be an important compound in these areas .
properties
IUPAC Name |
chlorogold;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPWCRBNZXUWGC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15AuClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(triphenylphosphine)gold(I) | |
CAS RN |
14243-64-2, 1424-64-2 | |
Record name | Chloro(triphenylphosphine)gold | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14243-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro(triphenylphosphine)gold | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chloro(triphenylphosphane)gold(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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